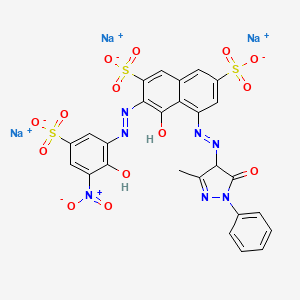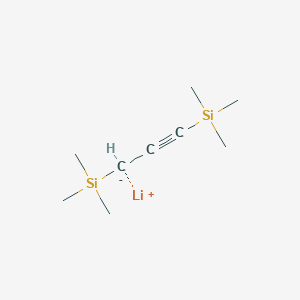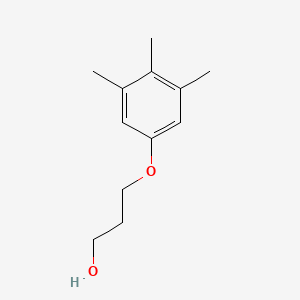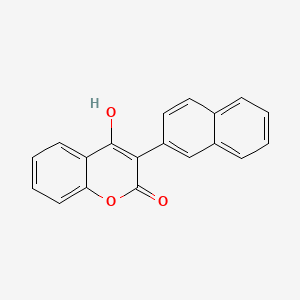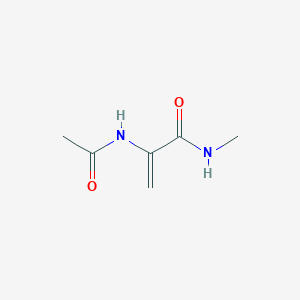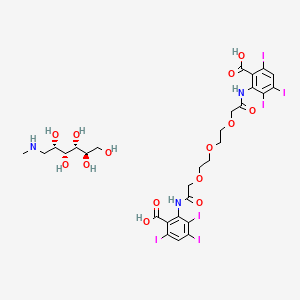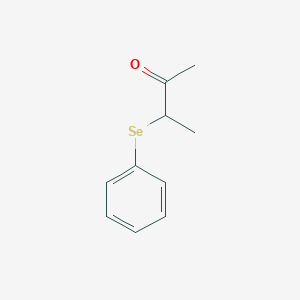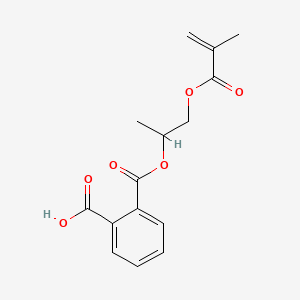![molecular formula C12H10N3NaO3S B14464062 Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt CAS No. 68214-01-7](/img/structure/B14464062.png)
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt is a chemical compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in various industrial applications due to its stability and vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization. The reaction can be represented as follows:
-
Diazotization
- 4-aminobenzenesulfonic acid is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
- ( \text{C}_6\text{H}_4(\text{NH}_2)\text{SO}_3\text{H} + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{N}_2^+)\text{SO}_3\text{H} + \text{NaCl} + \text{H}_2\text{O} )
-
Coupling
- The diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound.
- ( \text{C}_6\text{H}_4(\text{N}_2^+)\text{SO}_3\text{H} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{N=N}\text{C}_6\text{H}_4\text{NH}_2)\text{SO}_3\text{H} )
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile and paper industries for dyeing fabrics and paper products.
作用機序
The mechanism of action of benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- Benzenesulfonic acid, 4-amino-
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt
- Tetralithium 5,5’-[vinylenebis[(3-sulphonato-4,1-phenylene)azo]]bis[3-methylsalicylate]
Uniqueness
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt is unique due to its specific azo linkage and the presence of both sulfonic acid and amino groups. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications.
特性
CAS番号 |
68214-01-7 |
|---|---|
分子式 |
C12H10N3NaO3S |
分子量 |
299.28 g/mol |
IUPAC名 |
sodium;3-[(4-aminophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N3O3S.Na/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 |
InChIキー |
LOMIKALXICPUQX-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC=C(C=C2)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)

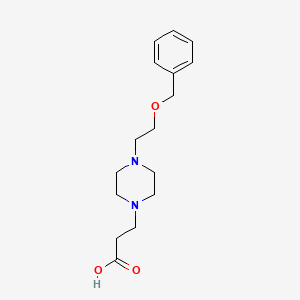
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
